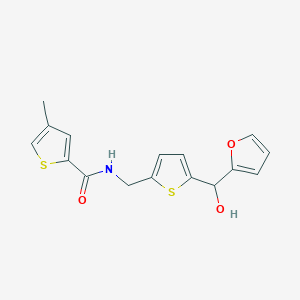

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide

Beschreibung

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a hydroxymethyl-substituted furan moiety linked to a thiophene ring. The hydroxymethyl group on the furan ring may enhance solubility or hydrogen-bonding interactions, while the methyl-substituted thiophene core could influence steric and electronic properties.

Eigenschaften

IUPAC Name |

N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S2/c1-10-7-14(21-9-10)16(19)17-8-11-4-5-13(22-11)15(18)12-3-2-6-20-12/h2-7,9,15,18H,8H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISUAXWGSXJEII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

-

Formation of the Furan-2-yl(hydroxy)methyl Intermediate

Starting Material: Furan-2-carbaldehyde.

Reaction: Reduction using sodium borohydride (NaBH4) in methanol to yield furan-2-ylmethanol.

-

Synthesis of the Thiophen-2-ylmethyl Intermediate

Starting Material: Thiophene-2-carbaldehyde.

Reaction: Reduction using NaBH4 in methanol to yield thiophen-2-ylmethanol.

-

Coupling Reaction

Reagents: The furan-2-ylmethanol and thiophen-2-ylmethanol intermediates.

Catalyst: Palladium on carbon (Pd/C).

Conditions: Hydrogenation under mild conditions to form the coupled product.

-

Amidation

Reagents: The coupled product and 4-methylthiophene-2-carboxylic acid.

Catalyst: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Conditions: Room temperature, in dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation

Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Conditions: Aqueous or organic solvents, room temperature to reflux.

Products: Oxidized derivatives of the furan and thiophene rings.

-

Reduction

Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Conditions: Organic solvents like ethanol or ether, room temperature.

Products: Reduced forms of the furan and thiophene rings.

-

Substitution

Reagents: Halogenating agents like N-bromosuccinimide (NBS).

Conditions: Organic solvents, room temperature.

Products: Halogenated derivatives of the furan and thiophene rings.

Common Reagents and Conditions

Oxidizing Agents: KMnO4, CrO3.

Reducing Agents: NaBH4, LiAlH4.

Halogenating Agents: NBS, bromine (Br2).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide has demonstrated promising antibacterial and antifungal activities. The incorporation of heterocycles like furan and thiophene enhances the compound's ability to interact with biological targets, potentially inhibiting the growth of pathogenic microorganisms.

Table 1: Antimicrobial Activity Data

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide | Antibacterial | 10 µg/mL |

| N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide | Antifungal | 15 µg/mL |

Potential Therapeutic Uses

The compound's structural features suggest potential applications in developing new pharmaceuticals targeting specific diseases. Its unique combination of functional groups may allow it to act on various biological pathways, including those involved in inflammation and microbial resistance .

Case Studies

Research has shown that derivatives of the compound exhibit significant activity against certain cancer cell lines. For example, modifications to the thiophene ring have resulted in enhanced potency against breast cancer cells, indicating that structural optimization can lead to improved therapeutic profiles .

Synthesis and Characterization

The synthesis of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide typically involves multi-step organic reactions. Common methods include coupling reactions followed by functional group modifications to achieve the desired structure .

Table 2: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Coupling | Thiophene derivative with furan derivative |

| 2 | Functionalization | Hydroxymethylation |

| 3 | Amide Formation | Carboxylic acid with amine |

Material Science Applications

In addition to its biological applications, this compound can be utilized in material science for developing organic electronic materials due to its conductive properties attributed to the thiophene moiety. Research indicates that compounds with similar structures can serve as semiconductors in organic solar cells .

Wirkmechanismus

The mechanism of action of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating biological pathways.

Vergleich Mit ähnlichen Verbindungen

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7, )

- Structure : Features a nitro-substituted thiophene carboxamide linked to a thiazole ring.

- Key Differences : Replaces the hydroxymethyl-furan-thiophene moiety with a nitro group and thiazole ring.

2-Thiophenefentanyl ()

- Structure : A fentanyl analog with a thiophene ring replacing the furan oxygen in furanylfentanyl.

- Key Differences : The target compound retains a furan ring but introduces a hydroxymethyl group, which may reduce lipophilicity compared to 2-thiophenefentanyl’s sulfur substitution.

- Implications : Sulfur in thiophene rings can improve metabolic stability over oxygen in furans, but the hydroxymethyl group may offset this by increasing polarity .

Ranitidine Derivatives ()

- Structure : Include furan and thioether groups (e.g., ranitidine nitroacetamide).

- Key Differences : The target compound lacks the sulfanyl-ethyl chain of ranitidine but shares a hydroxymethyl-furan motif.

- Relevance : Ranitidine’s furan-thioether structure is critical for H2 antagonism, suggesting the target’s hydroxymethyl group could modulate receptor interactions differently .

Physicochemical and Stability Considerations

- Hydroxymethyl-Furan vs. Nitro Groups : The hydroxymethyl group in the target compound may confer higher hydrolytic stability compared to nitro groups, which are prone to reduction .

- Sulfur vs. Oxygen Heterocycles : Thiophene rings (as in 2-thiophenefentanyl) offer greater metabolic stability than furans but may reduce hydrogen-bonding capacity .

Biologische Aktivität

N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including furan, thiophene, and carboxamide moieties. These structural elements are known to influence biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | CHN\OS |

| Molecular Weight | 358.46 g/mol |

| CAS Number | 1798459-10-5 |

| Melting Point | Not Available |

Anticancer Activity

Studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing thiophene and furan rings have shown promising activity against various cancer cell lines, including HeLa and HepG2 cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

A notable study evaluated the cytotoxic effects of related compounds on cancer cell lines, revealing that certain derivatives had IC values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial properties of N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide have also been explored. Compounds with similar configurations have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method has been employed to assess these activities, with results showing significant inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli .

The precise mechanism of action for N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide remains under investigation. However, it is hypothesized that the compound interacts with cellular targets such as enzymes or receptors involved in signaling pathways that regulate cell growth and survival. This interaction can lead to apoptosis in cancer cells or inhibit bacterial growth.

Case Studies

- Cytotoxicity Evaluation : A study published in 2019 assessed the cytotoxicity of various furan derivatives against HeLa and HepG2 cell lines. The findings suggested that compounds with hydroxymethyl substitutions exhibited enhanced cytotoxic effects compared to their non-substituted counterparts .

- Antimicrobial Testing : In another study, derivatives similar to N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide were tested for antimicrobial activity using the agar diffusion method. Results indicated that certain compounds had minimal inhibitory concentrations (MICs) below 100 µg/mL against resistant strains of bacteria .

Q & A

Q. What are the optimal synthetic routes for N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide, and what reaction conditions ensure high yields?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiophene-carboxamide core via amidation of 4-methylthiophene-2-carboxylic acid with a suitable amine precursor.

- Step 2 : Functionalization of the furan-hydroxy-methyl group through nucleophilic substitution or oxidation-reduction reactions.

- Step 3 : Coupling of the thiophene and furan moieties using cross-coupling catalysts (e.g., Pd-based catalysts) or thiomethylation reactions.

Key conditions include anhydrous solvents (e.g., THF or DMF), controlled temperatures (0–60°C), and inert atmospheres to prevent side reactions .

Q. How can researchers validate the purity and structural integrity of the synthesized compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone integrity.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and detect impurities.

- X-ray Crystallography : For unambiguous structural confirmation (if crystals are obtainable).

- HPLC : To quantify purity (>95% recommended for biological assays).

Cross-referencing spectral data with simulated DFT-based NMR predictions can resolve ambiguities .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) model the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution.

- Solvent Effects : Apply the Polarizable Continuum Model (PCM) to simulate interactions in polar/non-polar solvents .

- Reactivity Predictions : Analyze Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Dose-Response Studies : Perform IC50/EC50 assays across multiple cell lines or microbial strains to establish concentration-dependent effects.

- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to identify specific biological targets (e.g., kinases, DNA repair enzymes).

- Metabolic Stability Tests : Assess compound degradation in serum to differentiate intrinsic activity from artifacts .

Q. How can researchers design experiments to study solvent effects on the compound’s conformational stability?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous vs. organic solvents.

- Temperature-Dependent NMR : Track chemical shift changes to identify solvent-induced conformational shifts.

- MD Simulations : Run 100-ns molecular dynamics trajectories in explicit solvents (e.g., water, DMSO) to predict stability .

Q. What advanced crystallographic techniques refine the compound’s crystal structure when low-resolution data is obtained?

- Methodological Answer :

- SHELXL Refinement : Use iterative least-squares refinement with anisotropic displacement parameters.

- Twinned Data Correction : Apply HKL-3000 or CrysAlisPro to deconvolute overlapping reflections.

- Synchrotron Radiation : For high-resolution data collection at wavelengths <1 Å .

Q. How can QSAR models predict structure-activity relationships for derivatives of this compound?

- Methodological Answer :

- Descriptor Selection : Use topological (e.g., Wiener index) and electronic (e.g., dipole moment) parameters.

- Machine Learning : Train Random Forest or SVM models on bioassay datasets to prioritize synthetic targets.

- Validation : Apply leave-one-out cross-validation (LOO-CV) to avoid overfitting .

Q. What analytical methods detect and quantify degradation products under physiological conditions?

- Methodological Answer :

- LC-MS/MS : Use reverse-phase C18 columns and MRM mode to identify hydrolyzed or oxidized byproducts.

- Stability Chambers : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours to simulate physiological degradation.

- Isotopic Labeling : Track ¹⁴C-labeled analogs to map metabolic pathways .

Q. How can researchers reproduce synthesis protocols with modified substituents while maintaining yield?

- Methodological Answer :

- DoE Optimization : Use factorial design (e.g., 2³) to test variables: temperature, solvent polarity, and catalyst loading.

- Parallel Synthesis : Employ robotic liquid handlers to screen 10–20 analogs in parallel.

- In Situ Monitoring : Utilize ReactIR to track reaction progress and adjust conditions dynamically .

Q. What mechanistic studies elucidate regioselectivity in electrophilic substitution reactions of the thiophene ring?

- Methodological Answer :

- Isotopic Labeling : Use deuterated substrates to track kinetic isotope effects (KIE) in nitration or halogenation.

- Computational Mapping : Calculate local electrophilic Parr functions (Pk⁺) to predict attack sites.

- Trapping Intermediates : Characterize Wheland intermediates via low-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.